

preventing degradation of FPI-1465 in solution

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Compound of Interest

Compound Name: FPI-1465

Cat. No.: B15567690

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Technical Support Center: FPI-1465

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of **FPI-1465** in solution to prevent its degradation. The information is compiled from available technical documents and general best practices for novel chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What is **FPI-1465** and what is its mechanism of action?

A1: **FPI-1465**, also known as Nacubactam, is a dual-action inhibitor that targets both serine- β -lactamases and penicillin-binding proteins (PBPs).^{[1][2]} As a diazabicyclooctane (DBO) class compound, it works by inactivating the primary mechanisms of β -lactam antibiotic degradation and by directly inhibiting enzymes essential for bacterial cell wall synthesis.^[1] **FPI-1465** forms a stable acyl-enzyme intermediate with the catalytic serine residue in the active site of these enzymes, effectively inactivating them.^[1]

Q2: What are the primary applications of **FPI-1465** in a research setting?

A2: **FPI-1465** is primarily utilized in biochemical and microbiological assays.^[3]

- Biochemical Assays: To directly measure the inhibitory activity of **FPI-1465** against purified β -lactamase enzymes.^[3]

- Microbiological Assays: To evaluate the ability of **FPI-1465** to enhance the activity of β -lactam antibiotics against bacteria that produce β -lactamase. A common method is the Minimum Inhibitory Concentration (MIC) assay.[3]

Q3: How should I prepare and store **FPI-1465** solutions to minimize degradation?

A3: **FPI-1465** is typically provided as a lyophilized powder.[3] For optimal stability, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO, aliquot it into smaller volumes to prevent multiple freeze-thaw cycles, and store it at -20°C .[3] Working solutions should be prepared fresh by diluting the stock solution in the appropriate assay buffer or culture medium immediately before use.[3] Always refer to the product-specific datasheet for the most accurate information.[3]

Troubleshooting Guide: Preventing Degradation of **FPI-1465** in Solution

This guide addresses specific issues that may arise during experiments due to the degradation of **FPI-1465**.

Symptom	Potential Cause	Recommended Solution
Inconsistent or lower than expected activity in assays	Degradation of FPI-1465 in the working solution.	Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods.
Repeated freeze-thaw cycles of the stock solution.	Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. [3]	
Improper storage conditions.	Ensure the lyophilized powder is stored at -20°C, and stock solutions are stored at -80°C for long-term stability. [2]	
Precipitation observed in the solution	Poor solubility or compound degradation at high concentrations.	Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting it in aqueous media. [4] Visually inspect for any precipitate. [4] Consider performing a solubility test before preparing large batches for in vivo studies. [2]
Incompatible solvent or buffer.	Use recommended solvents such as DMSO for stock solutions. [2] For aqueous solutions, ensure the pH and composition of the buffer are compatible with FPI-1465.	
Variability in IC50 values across different experiments	Degradation of FPI-1465 due to prolonged exposure to experimental conditions.	Minimize the incubation time of FPI-1465 in aqueous solutions when possible. Prepare solutions immediately before addition to the assay.

Contamination of stock solutions.

Use sterile, nuclease-free water or high-purity DMSO for reconstitution.^[3] Handle all solutions under aseptic conditions.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for **FPI-1465**.

Table 1: Inhibition and Binding Constants^[2]

Target	Parameter	Value
PBP2	IC50	1.0 µg/mL
β-lactamase CTX-M-15	Kd	0.011 µM
β-lactamase OXA-48	Kd	5.3 µM

Table 2: Recommended Storage Conditions^[2]

Form	Temperature	Duration
Powder	-20°C	3 years
In Solvent	-80°C	1 year

Experimental Protocols

Protocol 1: Preparation of **FPI-1465** Stock Solution^[2]

This protocol details the procedure for preparing a concentrated stock solution of **FPI-1465**.

Materials:

- **FPI-1465** powder

- Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated pipettes

Procedure:

- Pre-weighing: Allow the **FPI-1465** vial to reach room temperature before opening to prevent condensation.[2]
- Weighing: Accurately weigh the desired amount of **FPI-1465** powder in a sterile microcentrifuge tube.[2]
- Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).[2]
- Dissolution: Vortex the solution thoroughly until the **FPI-1465** is completely dissolved.[2]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[2]

Protocol 2: β -Lactamase Inhibition Assay (Colorimetric)[3]

This protocol describes a method to determine the inhibitory activity of **FPI-1465** against a specific β -lactamase enzyme using a chromogenic substrate like nitrocefin.

Materials:

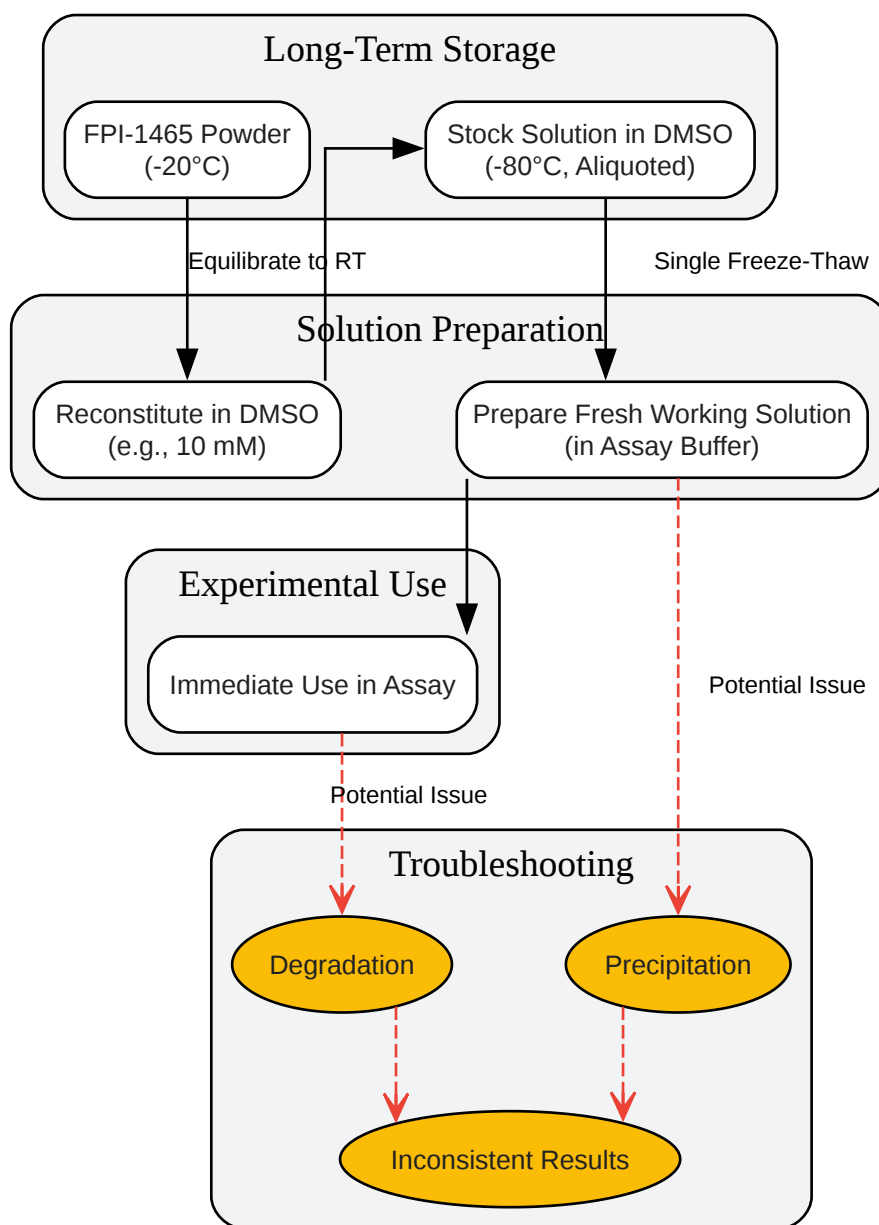
- Purified β -lactamase enzyme
- **FPI-1465**
- Nitrocefin (chromogenic β -lactamase substrate)
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microplate

- Microplate reader

Procedure:

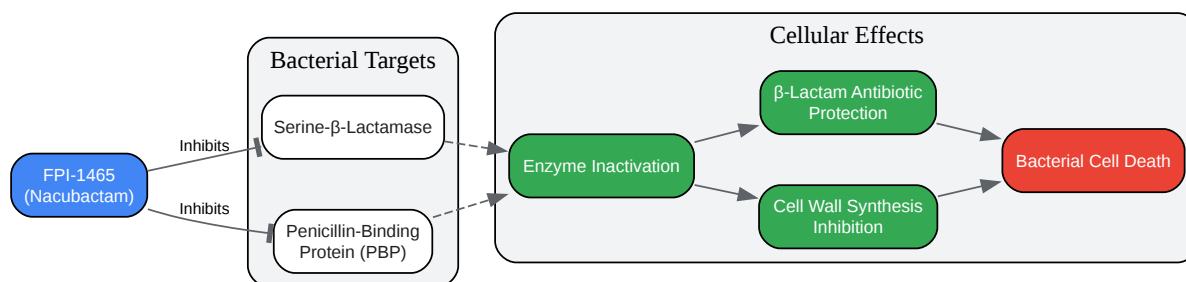
- Prepare a series of dilutions of **FPI-1465** in the assay buffer.
- In a 96-well plate, add the diluted **FPI-1465** and a fixed concentration of the β -lactamase enzyme to each well.
- Incubate the plate at a controlled temperature for a specific period to allow for inhibitor binding.
- Initiate the reaction by adding a solution of nitrocefin to each well.
- Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.
- Calculate the rate of nitrocefin hydrolysis for each inhibitor concentration.
- Determine the IC₅₀ value of **FPI-1465**, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[\[3\]](#)

Visualizations



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Caption: Workflow for preventing **FPI-1465** degradation.



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Caption: Mechanism of action of **FPI-1465**.

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